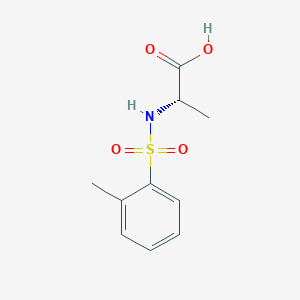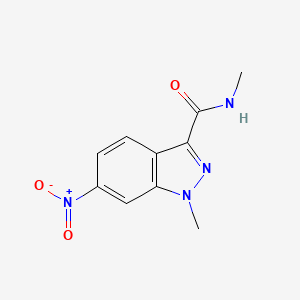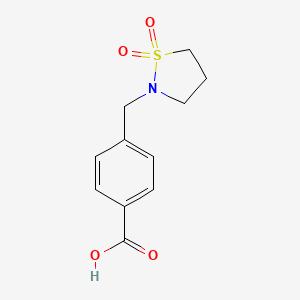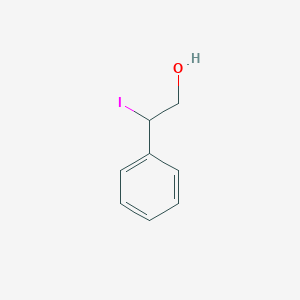
2-Iodo-2-phenylethan-1-ol
概述
描述
Beta-Iodobenzeneethanol is an organic compound with the chemical formula C8H9IO. It consists of a benzene ring substituted with an iodine atom and an ethanol group. This compound belongs to the class of iodobenzenes, which are aromatic compounds containing one or more iodine atoms attached to a benzene ring .
准备方法
Beta-Iodobenzeneethanol can be synthesized through various methods. One common synthetic route involves the reaction of iodobenzene with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 2-Iodo-2-phenylethan-1-ol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Beta-Iodobenzeneethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form beta-Iodobenzeneacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Iodo-2-phenylethan-1-ol can yield beta-Iodobenzeneethane using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, bases, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Beta-Iodobenzeneethanol has various applications in scientific research, including:
作用机制
The mechanism of action of 2-Iodo-2-phenylethan-1-ol involves its interaction with molecular targets through its iodine and ethanol functional groups. The iodine atom can participate in halogen bonding, while the ethanol group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
相似化合物的比较
Beta-Iodobenzeneethanol can be compared with other similar compounds such as:
Iodobenzene: Lacks the ethanol group, making it less versatile in hydrogen bonding interactions.
Beta-Bromobenzeneethanol: Contains a bromine atom instead of iodine, which affects its reactivity and bonding properties.
Beta-Chlorobenzeneethanol: Contains a chlorine atom, resulting in different chemical and physical properties compared to 2-Iodo-2-phenylethan-1-ol
The uniqueness of this compound lies in its combination of an iodine atom and an ethanol group, which provides distinct reactivity and interaction capabilities compared to its analogs.
属性
分子式 |
C8H9IO |
|---|---|
分子量 |
248.06 g/mol |
IUPAC 名称 |
2-iodo-2-phenylethanol |
InChI |
InChI=1S/C8H9IO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
InChI 键 |
KBOTURXUTKMUPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CO)I |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-Methoxy-phenoxy)-phenyl]-ethylamine](/img/structure/B8350151.png)
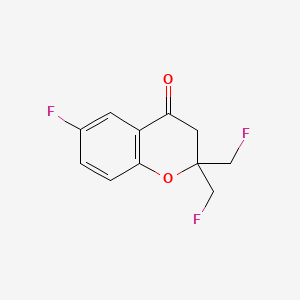
![3-[(1-Ethyl-pyrrolidin-2-ylmethyl)-amino]-propyl amine](/img/structure/B8350168.png)
![3'-Chloro-4'-[(2-chlorophenyl)thio]acetophenone](/img/structure/B8350173.png)
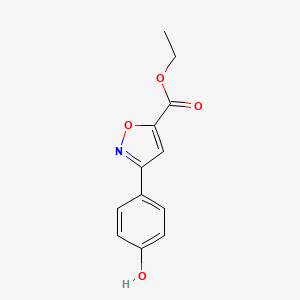
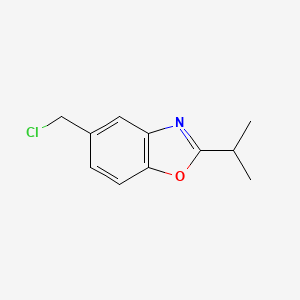
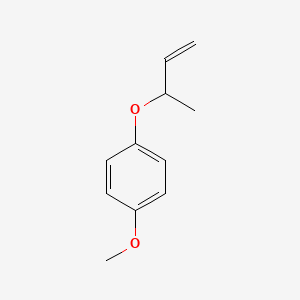
![3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one](/img/structure/B8350214.png)

